molecular formula C30H38N2O2 B1663853 依拉塞坦 CAS No. 722533-56-4

依拉塞坦

货号: B1663853
CAS 编号: 722533-56-4
分子量: 458.6 g/mol
InChI 键: SIFNOOUKXBRGGB-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依拉西坦,也称为其品牌名称 Orserdu,是一种非甾体类小分子,具有雌激素受体拮抗剂的作用。它主要用于治疗雌激素受体阳性、人表皮生长因子受体 2 阴性、ESR1 突变的晚期或转移性乳腺癌。 对于接受至少一种内分泌治疗后疾病进展的患者来说,这种化合物尤其重要 .

科学研究应用

Treatment of ER+ Metastatic Breast Cancer

Elacestrant has shown promising results in various clinical trials, particularly in the EMERALD trial, which established its efficacy over standard endocrine therapies. Key findings include:

  • Progression-Free Survival (PFS) : Patients treated with elacestrant experienced a median PFS of 3.8 months compared to 1.9 months for those on standard therapies (P = .0005) .
  • Real-World Effectiveness : A study reported an overall median PFS of 6.8 months in a real-world setting, with patients having no prior exposure to fulvestrant achieving a median PFS of 9.4 months .

Combination Therapies

Elacestrant is being investigated in combination with other targeted therapies to enhance its efficacy:

  • ELEVATE Trial : This trial evaluates the safety and efficacy of elacestrant combined with agents like abemaciclib in patients who have received prior endocrine therapies. Early results indicate that this combination maintains a favorable safety profile while improving clinical outcomes .
  • NUV-422 Studies : Elacestrant is also being tested alongside NUV-422 for treating high-grade gliomas and advanced breast cancer, showing potential for deep tumor regressions .

Pharmacological Insights

Elacestrant's pharmacodynamics reveal its dual role as both an estrogen receptor antagonist and a downregulator. It exhibits dose-dependent effects; lower doses may act as agonists while higher doses effectively degrade estrogen receptors . The compound is primarily metabolized by CYP3A4 and has an oral bioavailability of approximately 11% .

Table 1: Summary of Clinical Trials Involving Elacestrant

Trial NamePhasePopulationKey Findings
EMERALDIIIER+/HER2- metastatic breast cancerImproved median PFS (3.8 vs 1.9 months)
ELEVATEIIPatients with prior endocrine therapySafety and efficacy in combination with abemaciclib
RAD1901-005IHeavily pretreated ER+ breast cancerClinical benefit rate of 42.6% overall

Case Studies

Several case studies have highlighted elacestrant's effectiveness:

  • A cohort study involving 276 patients demonstrated consistent PFS benefits across various subgroups, particularly in those with ESR1 mutations .
  • In another analysis, patients who had previously undergone multiple lines of endocrine therapy showed a notable response rate when treated with elacestrant, emphasizing its role as a viable option for heavily pretreated populations .

作用机制

依拉西坦通过结合雌激素受体-α 并作为选择性雌激素受体降解剂发挥作用。这种结合阻断了雌激素受体的转录活性,并促进了其降解。 这种机制在治疗内分泌抵抗性乳腺癌中尤其有效 .

生化分析

Biochemical Properties

Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) due to its ability to block the transcriptional activity of the ER and promote its degradation . It is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER .

Cellular Effects

In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, Elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway . Elacestrant also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling .

Molecular Mechanism

Elacestrant is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer .

Temporal Effects in Laboratory Settings

Elacestrant has demonstrated growth inhibition in cells resistant to all three approved CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) in both ESR1 wild-type and mutant backgrounds . Furthermore, it has been shown to inhibit growth of patient-derived xenografts that have been derived from a patient previously treated with a CDK4/6 inhibitor or exhibit de novo resistance to CDK4/6 inhibitor .

Dosage Effects in Animal Models

Elacestrant induces the degradation of ER, inhibits ER-mediated signaling and growth of ER+ breast cancer cell lines in vitro and in vivo, and significantly inhibits tumor growth of multiple PDX models . Furthermore, it has been shown that Elacestrant in combination with palbociclib or everolimus can lead to greater efficacy in certain contexts .

Metabolic Pathways

Elacestrant is primarily metabolized by CYP3A4 in the liver and excreted in feces . It is 11% bioavailable .

Transport and Distribution

Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg .

Subcellular Localization

Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation . This suggests that Elacestrant primarily localizes to the nucleus where the ERα is located.

准备方法

依拉西坦是通过一系列化学反应合成的。其中一条合成路线包括在乙酸钾和氯化钯 (三苯基膦)2 的存在下,用双(频哪醇合)二硼烷处理 7-(苄氧基)-3-溴-1,2-二氢萘,使用 1,2-二甲氧基乙烷。 该反应生成 2-(6-(苄氧基)-3,4-二氢萘-2-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷 . 依拉西坦的工业生产方法仍在开发中,正在进行的研究集中在优化产量和纯度。

化学反应分析

依拉西坦会发生各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾和三氧化铬。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂和硼氢化钠。

    取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

相似化合物的比较

依拉西坦在选择性雌激素受体降解剂中独树一帜,因为它具有口服生物利用度。 与另一种 FDA 批准的选择性雌激素受体降解剂氟维斯特朗相比,依拉西坦可以口服给药,这对患者来说更加方便 . 类似的化合物包括:

依拉西坦因其疗效和便利性而脱颖而出,使其成为治疗乳腺癌武器库中的宝贵补充。

生物活性

Elacestrant (RAD1901) is a novel oral selective estrogen receptor degrader (SERD) that has emerged as a significant therapeutic option for patients with estrogen receptor-positive (ER+) breast cancer, particularly those with advanced disease. This article explores the biological activity of elacestrant, focusing on its mechanisms of action, clinical efficacy, safety profile, and ongoing research.

Elacestrant functions by binding to the estrogen receptor (ER) and promoting its degradation, which leads to a decrease in estrogen-mediated signaling. This mechanism contrasts with traditional selective estrogen receptor modulators (SERMs), which can act as agonists in certain tissues. Elacestrant has demonstrated a pure anti-estrogenic activity , lacking agonist effects in endometrial tissues, as evidenced by studies showing no increase in alkaline phosphatase levels in the Ishikawa endometrial cell line when treated with elacestrant .

EMERALD Trial Findings

The pivotal phase III EMERALD trial established elacestrant's efficacy compared to standard-of-care endocrine therapy in patients with ER+/HER2- metastatic breast cancer who had progressed on prior treatments. Key findings include:

  • Progression-Free Survival (PFS) : Elacestrant significantly improved PFS compared to standard therapy, with a hazard ratio of 0.70 (95% CI, 0.55 to 0.88; P = .002) for all patients and 0.55 (95% CI, 0.39 to 0.77; P = .0005) for those with ESR1 mutations .
  • Response Rates : The overall clinical benefit rate was higher in patients harboring ESR1 mutations, indicating that elacestrant may be particularly effective in this subgroup .
  • Safety Profile : Treatment-related grade 3/4 adverse events occurred in 7.2% of patients receiving elacestrant compared to 3.1% in the control group, highlighting a manageable safety profile .

Table 1: Summary of EMERALD Trial Results

EndpointElacestrant GroupStandard Care GroupHazard Ratio (95% CI)P-value
Progression-Free SurvivalImprovedStandard0.70 (0.55–0.88).002
ESR1 Mutation Subgroup PFSImprovedStandard0.55 (0.39–0.77).0005
Grade 3/4 Adverse Events (%)7.23.1--

Preclinical Studies

Preclinical models have demonstrated that elacestrant effectively inhibits tumor growth in various settings:

  • Xenograft Models : Studies showed that elacestrant outperformed fulvestrant in mouse xenograft models of ER+ breast cancer, especially those resistant to CDK4/6 inhibitors .
  • In Vitro Analysis : Elacestrant exhibited potent antiproliferative effects across isogenic cell lines representing both endocrine-sensitive and resistant breast cancer models, with IC50 values within clinically achievable ranges .

Combination Therapies

Recent research indicates that combining elacestrant with other targeted therapies may enhance its efficacy:

  • ELEVATE Trial : This ongoing trial is evaluating the safety and efficacy of elacestrant combined with various targeted agents such as CDK4/6 inhibitors and mTORC1/PI3K inhibitors, particularly in patients with endocrine-resistant disease .
  • Potential for Synergy : Preliminary results suggest that elacestrant may synergize well with these agents, offering new avenues for treatment in resistant cases .

Real-World Outcomes

Emerging data from real-world settings indicate that elacestrant may yield better outcomes than those observed in clinical trials:

  • Improved Efficacy : Reports suggest that real-world effectiveness of elacestrant surpasses clinical trial findings, potentially due to differences in patient populations and treatment monitoring protocols .

属性

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045846
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes.
Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

722533-56-4
Record name Elacestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacestrant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELACESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elacestrant
Reactant of Route 2
Elacestrant
Reactant of Route 3
Elacestrant
Reactant of Route 4
Elacestrant
Reactant of Route 5
Reactant of Route 5
Elacestrant
Reactant of Route 6
Reactant of Route 6
Elacestrant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。